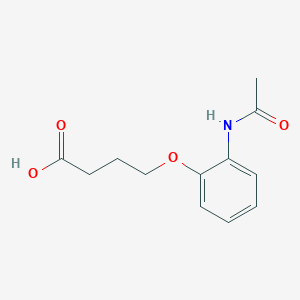

4-(2-Acetamidophenoxy)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Acetamidophenoxy)butanoic acid is a chemical compound with the CAS number 1016689-67-0 . It is a solid substance and has a molecular weight of 237.26 .

Molecular Structure Analysis

The molecular formula of this compound is C12H15NO4 . The InChI code is 1S/C12H15NO4/c1-9(14)13-10-5-2-3-6-11(10)17-8-4-7-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)(H,15,16) .Scientific Research Applications

Adsorption and Degradation in Soils

4-(2-Acetamidophenoxy)butanoic acid, as a member of the phenoxyalkanoic acid herbicides family, has been studied for its adsorption and degradation properties in soils. These studies are crucial for understanding the environmental impact and potential for groundwater contamination. Research shows that herbicides like this compound are predominantly adsorbed as anions on organic matter and through water-bridging mechanisms with adsorbed Fe cations. The main mechanism for their dissipation in soils is bacterial degradation, which is important for assessing environmental risks and management strategies (Paszko et al., 2016).

Synthesis and Selective Inhibition

Studies on the synthesis of compounds related to this compound, such as γ-glutamyl transpeptidase inhibitors, provide insights into the development of potent and selective inhibitors for various enzymes. The synthesis process and the inhibitory activity of the potential hydrolysis products of these inhibitors are significant for drug discovery and molecular biology research (Watanabe et al., 2017).

Recovery of Rare Earths from Wastewater

The application of phenoxyalkanoic acids, including derivatives of this compound, in the recovery of rare earth elements (REEs) from industrial wastewater is another critical area of research. This process is vital for resource recovery and environmental protection, demonstrating how chemical compounds can be used to enrich REEs from wastewater, thereby offering a sustainable and efficient approach to waste management and resource utilization (Ni et al., 2020).

Antimicrobial Activity

Research into the synthesis and antimicrobial activity of derivatives of this compound has shown that certain compounds exhibit significant antimicrobial properties. This area of study is crucial for developing new antimicrobial agents, especially in the face of growing antibiotic resistance (Mickevičienė et al., 2015).

Environmental Degradation Studies

The oxidative degradation of chlorinated phenoxyalkanoic acid herbicides by hybrid catalysts without light irradiation is another important application. These studies help in understanding the environmental fate of such compounds and the development of methods for their efficient removal from the environment, which is essential for pollution control and environmental health (Sannino et al., 2015).

Safety and Hazards

Properties

IUPAC Name |

4-(2-acetamidophenoxy)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-9(14)13-10-5-2-3-6-11(10)17-8-4-7-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSRRFGMJNVAGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid](/img/structure/B1319583.png)

![2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1319587.png)

![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1319588.png)

![Tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1319594.png)